molecular formula C18H22N2O3 B2498746 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 477856-90-9

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2498746
CAS No.: 477856-90-9
M. Wt: 314.385
InChI Key: KFAOVNJKUSSKSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-heptylbenzaldehyde with barbituric acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Mechanism of Action

The mechanism of action of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions and applications .

Properties

IUPAC Name

5-[(4-heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOVNJKUSSKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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